molecular formula C17H15NO3S B5373123 S-{2-[(3-acetylphenyl)amino]-2-oxoethyl} benzenecarbothioate CAS No. 6364-37-0

S-{2-[(3-acetylphenyl)amino]-2-oxoethyl} benzenecarbothioate

Cat. No.: B5373123
CAS No.: 6364-37-0
M. Wt: 313.4 g/mol
InChI Key: PXVBDIWTWOBFKS-UHFFFAOYSA-N
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Description

S-{2-[(3-acetylphenyl)amino]-2-oxoethyl} benzenecarbothioate is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetylphenyl group, an amino group, and a benzenecarbothioate moiety. The presence of these functional groups makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

The synthesis of S-{2-[(3-acetylphenyl)amino]-2-oxoethyl} benzenecarbothioate typically involves the reaction of 3-acetylphenylamine with 2-oxoethyl benzenecarbothioate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

S-{2-[(3-acetylphenyl)amino]-2-oxoethyl} benzenecarbothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The acetylphenyl group can undergo substitution reactions with various electrophiles or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon.

Scientific Research Applications

S-{2-[(3-acetylphenyl)amino]-2-oxoethyl} benzenecarbothioate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of S-{2-[(3-acetylphenyl)amino]-2-oxoethyl} benzenecarbothioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

S-{2-[(3-acetylphenyl)amino]-2-oxoethyl} benzenecarbothioate can be compared with other similar compounds, such as:

    S-{2-[(3-bromophenyl)amino]-2-oxoethyl} benzenecarbothioate: This compound has a bromophenyl group instead of an acetylphenyl group, which may result in different chemical and biological properties.

    2-(3-acylphenyl)amino-4-phenylthiazole: This compound has a thiazole ring instead of a benzenecarbothioate moiety, which may affect its reactivity and applications. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

S-[2-(3-acetylanilino)-2-oxoethyl] benzenecarbothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S/c1-12(19)14-8-5-9-15(10-14)18-16(20)11-22-17(21)13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVBDIWTWOBFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60979864
Record name N-(3-Acetylphenyl)-2-(benzoylsulfanyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60979864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6364-37-0
Record name N-(3-Acetylphenyl)-2-(benzoylsulfanyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60979864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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